molecular formula C8H10N6O B11897039 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one CAS No. 66996-64-3

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one

Cat. No.: B11897039
CAS No.: 66996-64-3
M. Wt: 206.21 g/mol
InChI Key: QPJBDHFIFTZTSC-UHFFFAOYSA-N
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Description

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one typically involves the reaction of appropriate purine derivatives with amino acids or their derivatives. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with an amino acid derivative under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent production standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its role in nucleotide metabolism and its potential effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a nucleobase found in DNA and RNA.

    Adenine: 6-Amino-9H-purin-9-yl, another nucleobase found in DNA and RNA.

    Hypoxanthine: 6-Oxo-1,6-dihydro-9H-purin-9-yl, an intermediate in the degradation of purines.

Uniqueness

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual amino groups make it a versatile compound for synthetic and research applications.

Properties

CAS No.

66996-64-3

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

2-amino-1-(6-aminopurin-9-yl)propan-1-one

InChI

InChI=1S/C8H10N6O/c1-4(9)8(15)14-3-13-5-6(10)11-2-12-7(5)14/h2-4H,9H2,1H3,(H2,10,11,12)

InChI Key

QPJBDHFIFTZTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C=NC2=C(N=CN=C21)N)N

Origin of Product

United States

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